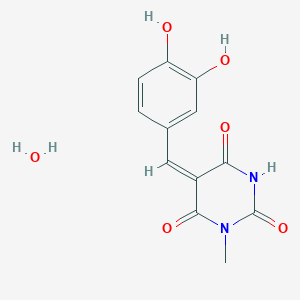![molecular formula C15H16N4O3 B5376951 N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide, also known as NIPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. NIPA is a small molecule that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide is its small size, which allows for easy penetration into cells and tissues. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide also has low toxicity, making it a promising candidate for therapeutic use. However, one of the limitations of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide for therapeutic use.
Métodos De Síntesis
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide can be synthesized through various methods, including the reaction of 2-nitrophenyl acrylate with 1H-imidazole-1-propylamine in the presence of a catalyst. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide can also be achieved through the reaction of 2-nitrophenyl acrylate with 1H-imidazole-1-propylamine in the presence of a base.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential as a therapeutic agent. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(17-8-3-10-18-11-9-16-12-18)7-6-13-4-1-2-5-14(13)19(21)22/h1-2,4-7,9,11-12H,3,8,10H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAMXEMZVIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)